molecular formula C24H24N2O6S B11096748 Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B11096748
M. Wt: 468.5 g/mol
InChI Key: IIESZIBGTIHGCM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure. Let’s break it down:

    Ethyl Ester: The compound contains an ethyl ester group (C₂H₅O-) attached to the thiophene ring.

    Amide Groups: It features two amide groupsone derived from 3-methoxybenzamide and the other from 3-methoxyphenylcarbamoyl.

    Thiophene Ring: The central core of the compound is a thiophene ring, which imparts aromaticity and reactivity.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including amide formation, carbamoylation, and esterification. Here’s a simplified synthetic route:

    Amide Formation:

Industrial Production: While no specific industrial production methods are widely documented, laboratories can synthesize this compound using the above steps.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Possible use in organic electronics or sensors.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with specific protein targets or modulation of cellular signaling pathways.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to related thiophene-based compounds, emphasizing its distinct features.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O6S/c1-5-32-24(29)19-14(2)20(22(28)25-16-9-7-11-18(13-16)31-4)33-23(19)26-21(27)15-8-6-10-17(12-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27)

InChI Key

IIESZIBGTIHGCM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC(=CC=C2)OC)NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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